(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of cyclopropylisoxazole and pyrazin-2-yloxy piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylisoxazole and pyrazin-2-yloxy piperidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include cyclopropylamine, isoxazole derivatives, pyrazine derivatives, and piperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered chemical properties .
Scientific Research Applications
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylisoxazole Derivatives: Compounds with similar cyclopropylisoxazole structures but different substituents.
Pyrazin-2-yloxy Piperidine Derivatives: Compounds with similar pyrazin-2-yloxy piperidine structures but different substituents.
Uniqueness
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of cyclopropylisoxazole and pyrazin-2-yloxy piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(13-8-14(23-19-13)11-3-4-11)20-7-1-2-12(10-20)22-15-9-17-5-6-18-15/h5-6,8-9,11-12H,1-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGUAMURUFGMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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